molecular formula C10H11ClO3 B2717525 (2S)-2-[(4-Chlorophenyl)methoxy]propanoic acid CAS No. 189327-98-8

(2S)-2-[(4-Chlorophenyl)methoxy]propanoic acid

Cat. No. B2717525
CAS RN: 189327-98-8
M. Wt: 214.65
InChI Key: ZGHCNNWDEQULKE-ZETCQYMHSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reagents and conditions needed for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .

Scientific Research Applications

Photocatalytic Degradation and Environmental Applications

One significant area of application involves the photocatalytic degradation of environmental pollutants. A study investigated the degradation process of 2,4-dichlorophenoxyacetic acid (a compound structurally related to (2S)-2-[(4-Chlorophenyl)methoxy]propanoic acid) using titanium dioxide under UV light, revealing insights into the photocatalytic oxidation mechanisms relevant to environmental remediation (Sun & Pignatello, 1995).

Photochemical Reactions and Synthetic Chemistry

In synthetic chemistry, the photochemistry of 4-chlorophenol and 4-chloroanisole has been explored, offering pathways to generate aryl cations that could add to π nucleophiles, presenting a method for the formation of arylated products (Protti, Fagnoni, Mella, & Albini, 2004). This research highlights the potential for developing novel synthetic routes in organic chemistry.

Chlorination By-products from Lignin Model Compounds

Another study focused on the chlorination by-products of 4-hydroxy-3-methoxycinnamic acid, a lignin model compound, under conditions mimicking drinking water treatment. This research is crucial for understanding the formation of potentially harmful disinfection by-products in water treatment processes (Conrad & Huck, 1996).

Advanced Electrochemical Oxidation Processes

The mineralization of 2,4-D, another structurally related compound, via advanced electrochemical oxidation processes, was studied to explore effective methods for the degradation of organic pollutants in water. This research provides insights into potential applications for wastewater treatment and environmental cleanup (Brillas, Calpe, & Casado, 2000).

Distribution of Hydrophobic Ionogenic Organic Compounds

Research into the octanol-water distribution of environmentally significant organic acids, including chlorophenols and their derivatives, has implications for environmental science, particularly in understanding how these compounds distribute between different phases in the environment (Jafvert, Westall, Grieder, & Schwarzenbach, 1990).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how it exerts its effects. This could involve interacting with specific proteins, altering cell membrane permeability, or affecting metabolic pathways .

Safety and Hazards

This involves understanding the risks associated with handling and using the compound. It includes information on toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and how the compound could be modified to enhance its properties or reduce its side effects .

properties

IUPAC Name

(2S)-2-[(4-chlorophenyl)methoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-7(10(12)13)14-6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHCNNWDEQULKE-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)OCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[(4-Chlorophenyl)methoxy]propanoic acid

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